molecular formula C14H18O4 B14303760 2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one CAS No. 113008-35-8

2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one

Cat. No.: B14303760
CAS No.: 113008-35-8
M. Wt: 250.29 g/mol
InChI Key: DTSUGZJRYNOBGO-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one is an organic compound with a complex structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a benzofuran derivative with an ethoxyethyl group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: An organic compound with similar ethoxyethyl group but different core structure.

    5-Hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one: A compound with a similar benzofuran ring but lacking the ethoxyethyl group.

Uniqueness

2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

113008-35-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(1-ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C14H18O4/c1-5-17-9(4)14-13(16)11-8(3)12(15)7(2)6-10(11)18-14/h6,9,14-15H,5H2,1-4H3

InChI Key

DTSUGZJRYNOBGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1C(=O)C2=C(O1)C=C(C(=C2C)O)C

Origin of Product

United States

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